![molecular formula C16H10N4O2 B2390970 色烯-2-酮,3-(5-吡啶-4-基-4H-[1,2,4]三唑-3-基)- CAS No. 325804-83-9](/img/structure/B2390970.png)

色烯-2-酮,3-(5-吡啶-4-基-4H-[1,2,4]三唑-3-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

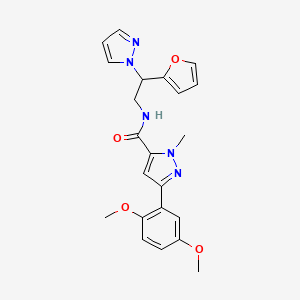

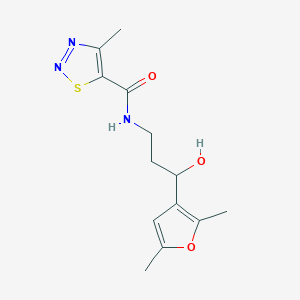

“Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It’s also known as a flexible achiral ligand .

Synthesis Analysis

This compound has been synthesized using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to formulate four metal (II)-complexes . The synthesis process involves hydrothermal methods and the structures of the resulting complexes have been characterized by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . The complexes formulated from this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis

Upon excitation, this compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its hydrogen bonding structure . The respective absorption chromophores of the HB isomers are significantly different due to different degrees of hydrogen-bond induced π electron delocalization .科学研究应用

药物化学与药物开发

色满-4-酮骨架是许多药物化合物的重要组成部分。研究人员已广泛探索其合成方法。从 2016 年到 2021 年,多项研究重点关注色满-4-酮衍生物的制备。 这些化合物表现出非凡的生物学和药理活性 .

抗菌活性

使用不同的方法合成了系列新型 2-(2-氧代-2H-色烯-3-基)-5H-色烯并[4,3-b]吡啶-5-酮。然后测定了这些化合物对革兰氏阳性细菌(例如,枯草芽孢杆菌、金黄色葡萄球菌)和革兰氏阴性细菌(例如,大肠杆菌、鼠伤寒沙门氏菌)的抗菌活性。 这些研究有助于我们了解潜在的治疗剂 .

抗炎特性

炎症在多种疾病中起着重要作用,包括癌症、阿尔茨海默病、糖尿病、动脉粥样硬化和心血管疾病。色满-4-酮类似物,如 6-羟基-2-(3-羟基苯基)色满-4-酮和 6-羟基-2-(4-羟基苯基)色满-4-酮,已显示出抗炎作用。 这些化合物靶向参与炎症反应的特定酶和途径 .

抗寄生虫活性

某些色满-4-酮衍生物已显示出作为抗寄生虫剂的希望。例如,6-羟基-2-(3,4-二羟基苯基)-6-羟基色满-4-酮表现出对布氏锥虫和利什曼原虫的抑制作用。 这些发现突出了在对抗寄生虫感染方面的潜在应用 .

绿色合成

人们一直在努力开发色满-4-酮衍生物的环境友好型合成方法。建立了绿色方案,用于合成 4-(1H-吡唑-5-基)-3,4-二氢-1H-色烯化合物。 这些可持续方法有助于科学进步和环境管理 .

作用机制

Target of Action

Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, are known to bind with high affinity to multiple receptors . This suggests that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- may also interact with various biological targets.

Mode of Action

It is known that triazole derivatives can form hydrogen bonds with different targets, leading to enhanced biological activities . Therefore, it is plausible that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- interacts with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds can lead to improved pharmacokinetics .

Result of Action

Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

It is known that triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Given the broad spectrum of biological activities associated with triazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

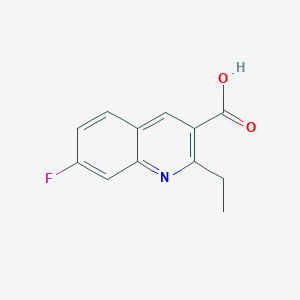

IUPAC Name |

3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTFBNRGXRCODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)

![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)